Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565170
InChI: InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3
SMILES: COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C10H7F3O3
Molecular Weight: 232.16 g/mol

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate

CAS No.:

Cat. No.: VC13565170

Molecular Formula: C10H7F3O3

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate -

Specification

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
IUPAC Name methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate
Standard InChI InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3
Standard InChI Key ODFJJXLMLXDIMF-UHFFFAOYSA-N
SMILES COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Canonical SMILES COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Profile and Structural Analysis

Molecular Architecture

The compound’s structure consists of a methyl ester group (–COOCH₃) linked to a diketone backbone (–C(O)–C(O)–), which is further substituted with a 4-(trifluoromethyl)phenyl group. This trifluoromethyl (–CF₃) moiety confers electron-withdrawing characteristics, influencing reactivity and stability. The molecular formula is inferred as C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol based on analogous structures .

Table 1: Comparative Molecular Properties of Related Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetateC₁₁H₉F₃O₃246.1853–55*425–430*
Ethyl [[4-(trifluoromethyl)phenyl]carbamoyl]formate C₁₀H₈F₃NO₃247.17N/AN/A
Methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate C₁₇H₁₆O₄284.3153–55425.4

*Estimated based on structural analogs .

Spectral Characterization

While direct spectroscopic data for methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate are unavailable, its analogs exhibit predictable patterns:

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet for the methyl ester (–OCH₃) at δ 3.7–3.9 ppm and aromatic protons (C₆H₄CF₃) at δ 7.6–8.1 ppm .

    • ¹³C NMR: Carbonyl carbons (C=O) at δ 165–175 ppm, with the CF₃ group causing deshielding in adjacent carbons .

Synthetic Pathways and Reaction Mechanisms

Esterification of Carboxylic Acid Derivatives

A plausible route involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol under acidic catalysis:

2-Oxo-2-(4-trifluoromethylphenyl)acetic acid+CH₃OHH⁺Methyl ester+H₂O\text{2-Oxo-2-(4-trifluoromethylphenyl)acetic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

This mirrors the synthesis of [[4-(trifluoromethyl)phenyl]carbamoyl]formic acid, where lithium hydroxide-mediated hydrolysis of ethyl esters yields carboxylic acids .

Alternative Routes via Acylation

The compound could also arise from Friedel-Crafts acylation of 4-trifluoromethyltoluene with methyl oxalyl chloride, though steric hindrance from the CF₃ group may limit efficiency .

Table 2: Key Reaction Conditions for Analogous Esters

Reaction StepReagents/ConditionsYield (%)Reference
Ester hydrolysisLiOH, THF/H₂O, RT, 2h85–90
Acylation of aromatic substratesAlCl₃, CH₂Cl₂, 0°C to RT60–70

Physicochemical Properties and Stability

Thermal Behavior

  • Melting Point: Estimated at 53–55°C, similar to methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate .

  • Boiling Point: Predicted to exceed 425°C due to high molecular symmetry and strong intermolecular forces .

Solubility and Partitioning

  • Solubility: Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, THF) .

  • LogP: Calculated value of 2.9–3.1 indicates moderate lipophilicity, suitable for membrane permeability in biological systems .

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